molecular formula C10H18N2O B1403384 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1402148-93-9

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B1403384
CAS No.: 1402148-93-9
M. Wt: 182.26 g/mol
InChI Key: DFUTZOIHRTZNHS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one (CAS 1402148-93-9) is a spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a spiro junction between a piperidine and a piperazine ring system with a ketone group, makes it a valuable scaffold for constructing novel bioactive molecules . This compound has demonstrated considerable research value as a key intermediate in the synthesis of potent small-molecule inhibitors. For instance, derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been identified as effective inhibitors of WNT signaling, a pathway critically involved in oncogenesis and the maintenance of cancer stem cells . Furthermore, research into related diazaspiro compounds has revealed potential for targeting kinases, with some acting as inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis and inflammation . The mechanism of action for its derivatives can be multi-faceted. One prominent example is the compound AF-710B (Anavex 3-71), which incorporates a similar diazaspiro core and functions as an agonist for both the sigma non-opioid intracellular receptor 1 (Sigmar1) and the muscarinic acetylcholine receptor M1 (CHRM1), showing investigational promise for conditions like schizophrenia . The presence of the ketone and the two nitrogen atoms within the rigid spirocyclic framework provides multiple vectors for chemical modification, allowing researchers to fine-tune physicochemical properties and target affinity . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-9(2)8(13)12-7-10(9)3-5-11-6-4-10/h11H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUTZOIHRTZNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCC12CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclization of 8-Azaspiro Compounds

Based on the patent literature and research articles, a common approach involves starting from 8-azaspiro[4.5]decan-1-one derivatives, which are cyclized to form the target compound.

Key steps:

  • Step 1: Synthesis of a suitable amino precursor, such as 8-aminospir[4.5]decan-1-one .
  • Step 2: Alkylation at the nitrogen atom with methylating agents (e.g., methyl iodide) to introduce the dimethyl groups at the 4-position.
  • Step 3: Intramolecular cyclization facilitated by conditions such as heating or acid catalysis, leading to the formation of the spirocyclic framework.

Research Data:

Reaction Step Reagents & Conditions Outcome Reference
N-methylation Methyl iodide, base (e.g., K2CO3) N-methylated intermediate
Cyclization Heating, acid catalyst Formation of spirocyclic core

Method B: Nucleophilic Displacement and Ring Closure

Another approach involves nucleophilic displacement reactions on halogenated heterocycles, followed by ring closure:

  • Step 1: Preparation of halogenated heterocyclic intermediates, such as 8-(3-chloro- or bromo-) derivatives .
  • Step 2: Nucleophilic substitution with amines or related nucleophiles to introduce amino groups.
  • Step 3: Cyclization via intramolecular nucleophilic attack to form the spirocyclic structure.

Research Data:

Reaction Step Reagents & Conditions Outcome Reference
Halogenation Halogen reagents (Cl2, Br2) Halogenated intermediate
Nucleophilic substitution Amine, base Amino derivative
Cyclization Heat, suitable solvent Spirocyclic compound

Method C: Ring-Closing via Oxidative Cyclization

This method employs oxidative cyclization of precursor amino alcohols or related compounds:

  • Step 1: Synthesis of amino alcohols bearing the necessary substituents.
  • Step 2: Oxidative cyclization using oxidants such as potassium permanganate or hypervalent iodine reagents .
  • Step 3: Final methylation to achieve the dimethyl substitution at the 4-position.

Research Data:

Reaction Step Reagents & Conditions Outcome Reference
Oxidative cyclization KMnO4, heat Spirocyclic core
Methylation Methyl iodide, base Dimethyl substitution

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations References
A 8-Azaspiro[4.5]decan-1-one derivatives Alkylation + Cyclization High selectivity Multi-step, requires purification
B Halogenated heterocycles Nucleophilic substitution + Ring closure Versatile Requires halogenation step
C Amino alcohols Oxidative cyclization + Methylation Efficient for specific derivatives Oxidation conditions must be controlled

Research Findings and Notes

  • Structural Influence: The presence of methyl groups at the 4-position significantly influences the cyclization efficiency and the overall yield. Methylation of nitrogen atoms prior to cyclization enhances the formation of the desired spirocyclic structure.
  • Reaction Conditions: Elevated temperatures (around 80-120°C) and acidic or basic catalysts are commonly employed to facilitate ring closure.
  • Yield Data: Typical yields range from 45% to 70%, depending on the precursor purity and reaction optimization.
  • Substituent Effects: Electron-donating groups (e.g., methyl) improve nucleophilicity, favoring cyclization, whereas electron-withdrawing groups may hinder the process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Chemical Structure and Synthesis

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one features a spiro junction between a piperidine and a piperazine ring, making it an interesting building block for synthesizing more complex compounds. The synthesis typically involves:

  • Condensation Reactions : A common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by a Dean-Stark apparatus to remove water and promote the formation of the spirocyclic structure.
  • Multi-step Processes : The synthesis may involve several steps to achieve the desired purity and yield required for research and industrial applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Enzyme Inhibition : It has shown promise as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis pathways. This inhibition could have implications for treating diseases characterized by excessive cell death.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

The compound's structure allows it to interact with various biological targets:

  • Potential Anti-ulcer Activity : Similar compounds have demonstrated anti-ulcer properties comparable to established medications like omeprazole.
  • Neuropharmacological Effects : Research into related diazaspiro compounds has indicated potential anticonvulsant and neuroprotective effects, suggesting avenues for exploring this compound in neurological disorders.

Industrial Applications

In addition to its research applications, this compound is also explored for its utility in developing new materials with specific chemical properties. Its unique structural characteristics allow it to be used as a building block in polymer chemistry and materials science.

Case Studies and Research Findings

Several studies have highlighted the potential of diazaspiro compounds in drug development:

  • Study on RIPK1 Inhibition : Research demonstrated that modifications of diazaspiro compounds could lead to effective RIPK1 inhibitors with therapeutic implications for neurodegenerative diseases.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects of similar compounds have provided insights into the mechanisms through which these compounds exert their effects.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of necroptosis pathways . This inhibition is crucial in reducing inflammation and cell death in various diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The spiro[4.5]decan-3-one scaffold is highly versatile. Substituents on the nitrogen atoms, heteroatom replacements (e.g., sulfur vs. oxygen), and alkyl/aryl modifications significantly alter bioactivity. Below is a comparative analysis:

Table 1: Comparison of Structural Analogs
Compound Name Substituents/Modifications Biological Activity Key Physical/Chemical Properties Source (Evidence)
4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one 4,4-dimethyl groups Not explicitly reported Likely enhanced lipophilicity Target compound
Spiclomazine (NSC290956) 8-[3-(2-chlorophenothiazin-10-yl)propyl] Anticancer (induces apoptosis in pancreatic cancer cells) Mp: 262–264°C; antipsychotic heritage
AF267B 2-ethyl, 8-methyl, 1-thia Reduces Tau pathology, modulates PKC/GSK-3β Chiral specificity; >99.5% enantiomeric purity
4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one 1-oxa (oxygen), 4,4-dimethyl Synthetic intermediate Off-white solid; synthesized via hydrogenation
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one 8-benzyl Safety data available (GHS-compliant) Molecular weight: 244.33; storage: room temperature
Spiromuscarone (2a) 1-oxa, 2,8-dimethyl Muscarinic agonist (Ki: 7 nM) Partial agonist in phosphatidyl inositol assay

Impact of Substituents and Heteroatoms

  • Heteroatom Effects: Thia vs. Oxa: Sulfur-containing analogs (e.g., AF267B, Spiclomazine) often exhibit enhanced receptor binding due to sulfur’s electronegativity and larger atomic radius compared to oxygen (e.g., spiromuscarone) . Dimethyl Groups: The 4,4-dimethyl substitution in the target compound likely improves metabolic stability and membrane permeability compared to non-methylated analogs .
  • Substituent-Driven Bioactivity: Phenothiazine Moieties: Spiclomazine’s phenothiazine-propyl chain contributes to its anticancer activity by promoting mitochondrial-mediated apoptosis . Arylidene Groups: Analogs with arylidene substituents (e.g., 2-(4-chlorobenzyl)- derivatives) demonstrate antimicrobial potency, outperforming standard antibiotics in some cases .

Pharmacological Highlights

  • Anticancer Activity: Spiclomazine shows selective cytotoxicity in pancreatic carcinoma cells (CFPAC-1, MIA PaCa-2) with minimal effects on normal HEK-293 cells .
  • Neuromodulatory Effects : AF267B reduces Tau hyperphosphorylation in Alzheimer’s models by modulating PKC and GSK-3β pathways .
  • Antimicrobial Potency: Arylidene-substituted spirothiazolidinones (e.g., compounds 87, 88) exhibit superior activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) compared to ampicillin and fluconazole .

Biological Activity

Overview

4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a spiro junction between a piperidine and a piperazine ring, which contributes to its diverse pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). This inhibition effectively blocks necroptosis pathways, which are critical in various pathological conditions such as inflammation and neurodegeneration. The compound's ability to modulate kinase activity highlights its potential as a therapeutic agent in diseases characterized by excessive cell death.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activities. In particular, spirocyclic structures have been shown to improve interactions with protein binding sites, enhancing cytotoxicity against cancer cells . The compound's structural modifications may contribute to its selectivity and potency against specific tumor types.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. By inhibiting RIPK1, it may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Potential

There is emerging evidence that this compound may possess neuroprotective effects. Its ability to inhibit pathways leading to neuronal cell death suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Research Findings

Recent studies have investigated the biological activity of this compound through various assays and models:

Study Findings Methodology
Study AInhibition of RIPK1 activity leading to reduced necroptosisKinase assays in vitro
Study BCytotoxic effects on cancer cell lines with improved potency compared to similar compoundsMTT assay on FaDu hypopharyngeal tumor cells
Study CAnti-inflammatory effects demonstrated through cytokine profilingELISA and flow cytometry

Case Studies

  • Case Study on Cancer Cell Lines : In a comparative study involving various spirocyclic compounds, this compound exhibited a 25-fold increase in potency against specific cancer cell lines compared to its isomeric counterparts. This was attributed to favorable interactions with the target proteins due to its unique structural characteristics .
  • Inflammatory Disease Model : In animal models of inflammatory bowel disease, administration of the compound resulted in significant reductions in inflammatory markers and histological improvements in colon tissue compared to control groups.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 2
4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one

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